molecular formula C9H11IO3 B3155813 2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene CAS No. 81245-39-8

2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene

Cat. No.: B3155813
CAS No.: 81245-39-8
M. Wt: 294.09 g/mol
InChI Key: XWBADLLZIBMSMG-UHFFFAOYSA-N
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Description

2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene is a substituted benzene derivative featuring three distinct functional groups: an iodine atom at position 2, a methoxy group (-OCH₃) at position 1, and a methoxymethyloxy group (-OCH₂OCH₃) at position 3. The methoxy and methoxymethyloxy groups may act as directing groups in metal-catalyzed C–H functionalization, influencing regioselectivity . However, the iodine substituent, being electron-withdrawing, could modulate the aromatic ring’s reactivity, balancing the electron-donating effects of the oxygen-containing groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene typically involves the iodination of a suitable precursor. One common method involves the reaction of 2-methoxy-3-(methoxymethyl)phenol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyloxy and methyloxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in the presence of acidic or basic conditions.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.

    Reduction Reactions: Products include cyclohexane derivatives and partially hydrogenated aromatic compounds.

Scientific Research Applications

2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving iodine-containing compounds.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The methyloxy and methyloxymethyl groups can undergo metabolic transformations, leading to the formation of active metabolites that interact with biological targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Iodo-1-methoxy-2-methylbenzene

  • Structure : Contains iodine (position 4), methoxy (position 1), and methyl (position 2) groups.
  • Key Differences :
    • The methyl group at position 2 is less polar than the methoxymethyloxy group in the target compound, reducing solubility in polar solvents .
    • The iodine’s position (para to methoxy vs. ortho in the target compound) alters electronic effects. In 4-iodo-1-methoxy-2-methylbenzene, the methoxy group strongly activates the ring at the ortho/para positions, but iodine’s electron-withdrawing nature may counteract this effect.
    • Applications : Primarily used in electrophilic substitution reactions; methyl groups are inert compared to the reactive methoxymethyloxy ether linkage in the target compound.

2-Bromo-4-iodo-1-methoxybenzene

  • Structure : Features bromine (position 2), iodine (position 4), and methoxy (position 1) groups.
  • Key Differences: Bromine, a better leaving group than iodine, enhances reactivity in nucleophilic aromatic substitution (NAS) or cross-coupling reactions . Applications: Suitable for sequential halogenation reactions, where bromine and iodine serve as orthogonal reactive sites.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Contains an N,O-bidentate directing group and a methyl-substituted benzene ring.
  • Key Differences :
    • The amide and hydroxyl groups enable coordination to transition metals, facilitating C–H activation, whereas the target compound’s oxygen substituents may act as weaker directing groups .
    • Lacking halogens, this compound is less reactive in cross-coupling but more suited for directed C–H functionalization.

Data Tables: Structural and Reactivity Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity Features Applications
2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene I (2), -OCH₃ (1), -OCH₂OCH₃ (3) ~310.1 Electron-withdrawing iodine + electron-donating ethers Cross-coupling, regioselective C–H activation
4-Iodo-1-methoxy-2-methylbenzene I (4), -OCH₃ (1), -CH₃ (2) ~262.1 Methyl group reduces polarity; iodine para to methoxy Electrophilic substitution
2-Bromo-4-iodo-1-methoxybenzene Br (2), I (4), -OCH₃ (1) ~327.9 Bromine enhances NAS/coupling reactivity Sequential halogenation reactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide -CONHCH₂C(CH₃)₂OH (side chain) ~221.3 N,O-bidentate directing group Metal-catalyzed C–H functionalization

Research Findings and Implications

  • Electronic Effects : The target compound’s iodine atom deactivates the aromatic ring, while methoxy and methoxymethyloxy groups donate electrons. This balance may lead to unique regioselectivity in reactions like nitration or sulfonation.
  • This contrasts with smaller substituents (e.g., methyl in 4-iodo-1-methoxy-2-methylbenzene) .
  • Reactivity in Cross-Coupling : Compared to 2-bromo-4-iodo-1-methoxybenzene, the target compound’s iodine is less reactive in Suzuki couplings but may allow sequential functionalization at the methoxymethyloxy site .

Biological Activity

2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related methoxy-substituted phenols have shown that they can inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Compounds targeting COX-2 have been noted for their role in reducing tumor growth in various cancers such as colorectal and breast cancer .
  • Induction of Apoptosis : Similar compounds have been observed to induce apoptosis in cancer cell lines, suggesting that this compound could have similar effects .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research has indicated that halogenated phenols often exhibit enhanced antibacterial effects against Gram-positive bacteria. The presence of the iodine atom may contribute to this activity by increasing the compound's lipophilicity, facilitating membrane penetration .

Case Studies

  • Anticancer Activity : A study investigated the effects of methoxy-substituted phenols on various cancer cell lines. The findings suggested that compounds with similar structures to this compound displayed IC50 values ranging from 0.02 to 5 μM against different cancer types .
  • Antimicrobial Testing : Another study evaluated the antibacterial properties of iodo-substituted phenols against multi-resistant pathogens. The results indicated significant activity at low concentrations, highlighting the potential for developing new antibacterial agents based on this compound's structure .

Data Tables

Biological Activity IC50 Value (μM) Target
Anticancer (MiaPaCa2)1.32Apoptosis Induction
Anticancer (A431)0.33EGFR Inhibition
Antimicrobial< 5Gram-positive Bacteria

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic iodination of a methoxy-substituted benzene precursor using iodine and oxidizing agents (e.g., HNO₃ or H₂O₂) under mild conditions. A second route involves arylhydrazine hydrochlorides reacting with iodine in dimethyl sulfoxide (DMSO) at elevated temperatures, yielding aryl iodides without metal catalysts .
  • Key Variables : Temperature (optimized at 50–70°C for DMSO method), solvent polarity, and steric hindrance from methoxy groups affect regioselectivity and yield.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.2–3.8 ppm, aromatic protons influenced by electron-withdrawing iodine). High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional validation .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Avoid dust formation and use local exhaust ventilation ; wear nitrile gloves, safety goggles, and respiratory protection if aerosolization occurs. Store in airtight containers away from ignition sources due to potential decomposition into toxic gases (e.g., CO, NO₃, HBr) .

Advanced Research Questions

Q. How do steric and electronic effects of methoxy and iodomethyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The methoxy groups act as ortho/para-directing electron donors, while the iodine substituent serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Steric hindrance from the methoxymethyl group may reduce coupling efficiency; computational studies (DFT) can predict reactive sites .
  • Data Contradiction : While iodinated aromatics typically undergo facile coupling, bulky substituents (e.g., methoxymethoxy) may require optimized ligands (e.g., XPhos) or elevated temperatures .

Q. What are the challenges in analyzing regioselectivity during electrophilic substitution in multi-methoxy systems?

  • Methodological Answer : Competing directing effects of methoxy groups (ortho/para-directing) and iodine (meta-directing due to electron withdrawal) create regiochemical ambiguity. Isotopic labeling or kinetic studies (e.g., competitive iodination with deuterated analogs) can resolve these effects .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

  • Methodological Answer : Under acidic conditions, methoxymethoxy groups may hydrolyze to phenolic intermediates. LC-MS and TGA/DSC analyses reveal decomposition pathways, with iodine release detected via ion chromatography. Stability is enhanced in anhydrous solvents (e.g., THF, DCM) .

Q. What computational models predict the compound’s interactions in host-guest systems or biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to proteins (e.g., halogen-bonding with tyrosine residues). Compare with analogs like 3-[(4-Methylbenzyl)oxy]benzoic acid to evaluate substituent effects .

Properties

IUPAC Name

2-iodo-1-methoxy-3-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO3/c1-11-6-13-8-5-3-4-7(12-2)9(8)10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBADLLZIBMSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene (Intermediate 45, 10 g, 59.5 mmol) in tetrahydrofurane (100 ml, SCRC) precooled to −78° C. was added dropwise BuLi (2.5 M in THF, 28.5 ml, 71.3 mmol, SCRC), maintaining the inner temperature lower than −70° C. After the addition was complete, the mixture was stirred at −70° C. for 2 hours and a solution of iodine (15.09 g, 59.5 mmol, SCRC) in THF (50 ml, SCRC) was added dropwise. The resulting mixture was stirred for 2 hours at room temperature and quenched with a saturated aqueous solution of ammonium chloride (100 ml). The mixture was extracted with ethyl acetate (3 times 300 ml, SCRC) and the combined organic layers were dried, evaporated and purified by silica gel chromatography with as eluents EtOAc:PE (1/100) to afford the title compound (16.2 g) as a yellow liquid.
Quantity
10 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
Quantity
28.5 mL
Type
reactant
Reaction Step Three
Quantity
15.09 g
Type
reactant
Reaction Step Four
Name
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50 mL
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solvent
Reaction Step Four
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100 mL
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solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene
2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene
2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene
2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene
2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene
2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene

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